Cas no 2172008-32-9 (2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine)

2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine 化学的及び物理的性質
名前と識別子
-
- 2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine
- EN300-1591952
- 2172008-32-9
-
- インチ: 1S/C15H22N2O/c1-10(11-3-2-4-11)17-13-5-6-15-12(7-13)8-14(9-16)18-15/h5-7,10-11,14,17H,2-4,8-9,16H2,1H3
- InChIKey: XNJUZLHPMDXBFR-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(C=C2CC1CN)NC(C)C1CCC1
計算された属性
- せいみつぶんしりょう: 246.173213330g/mol
- どういたいしつりょう: 246.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1591952-0.1g |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine |
2172008-32-9 | 0.1g |
$741.0 | 2023-06-04 | ||
Enamine | EN300-1591952-2.5g |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine |
2172008-32-9 | 2.5g |
$1650.0 | 2023-06-04 | ||
Enamine | EN300-1591952-1.0g |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine |
2172008-32-9 | 1g |
$842.0 | 2023-06-04 | ||
Enamine | EN300-1591952-5.0g |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine |
2172008-32-9 | 5g |
$2443.0 | 2023-06-04 | ||
Enamine | EN300-1591952-10.0g |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine |
2172008-32-9 | 10g |
$3622.0 | 2023-06-04 | ||
Enamine | EN300-1591952-250mg |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine |
2172008-32-9 | 250mg |
$774.0 | 2023-09-23 | ||
Enamine | EN300-1591952-0.5g |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine |
2172008-32-9 | 0.5g |
$809.0 | 2023-06-04 | ||
Enamine | EN300-1591952-5000mg |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine |
2172008-32-9 | 5000mg |
$2443.0 | 2023-09-23 | ||
Enamine | EN300-1591952-1000mg |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine |
2172008-32-9 | 1000mg |
$842.0 | 2023-09-23 | ||
Enamine | EN300-1591952-0.05g |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine |
2172008-32-9 | 0.05g |
$707.0 | 2023-06-04 |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amineに関する追加情報
Research Briefing on 2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine (CAS: 2172008-32-9)
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine (CAS: 2172008-32-9) is a novel compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The compound belongs to the benzofuran class of molecules, which are known for their diverse biological activities. Recent studies have highlighted its potential as a modulator of central nervous system (CNS) targets, particularly in the context of neurological and psychiatric disorders. The unique structural features of this molecule, including the cyclobutyl and aminomethyl substituents, contribute to its selective binding affinity and pharmacokinetic profile.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of 2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine via a multi-step route involving key intermediates. The synthetic approach emphasized the use of chiral catalysts to achieve enantiomeric purity, which is critical for its biological activity. The study also reported preliminary in vitro assays showing promising affinity for serotonin and dopamine receptors.
Further investigations into the pharmacological properties of this compound have revealed its potential as a dual-acting agent. A recent preprint on bioRxiv (2024) described its ability to modulate both monoamine transporters and G-protein-coupled receptors (GPCRs), suggesting a multifaceted mechanism of action. These findings position the compound as a candidate for treating complex disorders such as depression and anxiety, where polypharmacology is often desirable.
Ongoing preclinical studies are evaluating the safety and efficacy of 2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine in animal models. Early results indicate favorable blood-brain barrier penetration and a manageable side-effect profile. However, further optimization of its metabolic stability is required to advance it to clinical trials.
In conclusion, 2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine represents a promising scaffold for CNS drug development. Its unique chemical structure and broad pharmacological activity warrant continued investigation. Future research directions may include structure-activity relationship (SAR) studies to refine its selectivity and the development of prodrug formulations to enhance bioavailability.
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